molecular formula C20H21NO5 B4931582 1,4-DIMETHYL 2-(2-PHENYLBUTANAMIDO)BENZENE-1,4-DICARBOXYLATE

1,4-DIMETHYL 2-(2-PHENYLBUTANAMIDO)BENZENE-1,4-DICARBOXYLATE

Cat. No.: B4931582
M. Wt: 355.4 g/mol
InChI Key: MZCLEOXYAQMIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-DIMETHYL 2-(2-PHENYLBUTANAMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(2-PHENYLBUTANAMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the benzene ring derivatives. One common method involves the electrophilic aromatic substitution of benzene derivatives . The reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-(2-PHENYLBUTANAMIDO)BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids, such as aluminum chloride, for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,4-DIMETHYL 2-(2-PHENYLBUTANAMIDO)BENZENE-1,4-DICARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(2-PHENYLBUTANAMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-DIMETHYL 2-(2-PHENYLBUTANAMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

dimethyl 2-(2-phenylbutanoylamino)benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-4-15(13-8-6-5-7-9-13)18(22)21-17-12-14(19(23)25-2)10-11-16(17)20(24)26-3/h5-12,15H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCLEOXYAQMIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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